molecular formula C14H20Cl2N4 B12770136 1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate CAS No. 86662-99-9

1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate

Cat. No.: B12770136
CAS No.: 86662-99-9
M. Wt: 315.2 g/mol
InChI Key: YKRYWHZLNMDTRV-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl and phenyl group, and a propanediamine moiety. The dihydrochloride hydrate form indicates the presence of two hydrochloride ions and water molecules associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate typically involves multiple steps:

    Formation of the Pyridazine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable compounds under controlled conditions.

    Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. These reactions may involve the use of methylating agents and phenylation reagents under specific conditions to ensure selective substitution.

    Attachment of the Propanediamine Moiety: The propanediamine group is then attached to the pyridazine ring through nucleophilic substitution or other suitable reactions.

    Formation of the Dihydrochloride Hydrate: The final step involves the conversion of the compound into its dihydrochloride hydrate form. This is typically achieved by treating the compound with hydrochloric acid in the presence of water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridazine ring, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine derivatives: Compounds with similar propanediamine moieties but different substituents on the pyridazine ring.

    Pyridazine derivatives: Compounds with variations in the substituents on the pyridazine ring.

Uniqueness

1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is unique due to its specific substitution pattern and the presence of both the propanediamine and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

86662-99-9

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

IUPAC Name

N'-(4-methyl-6-phenylpyridazin-3-yl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C14H18N4.2ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18-14(11)16-9-5-8-15;;/h2-4,6-7,10H,5,8-9,15H2,1H3,(H,16,18);2*1H

InChI Key

YKRYWHZLNMDTRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCCN)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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